molecular formula C4H8BrCl B3238547 3-Bromo-1-chlorobutane CAS No. 141507-40-6

3-Bromo-1-chlorobutane

Cat. No.: B3238547
CAS No.: 141507-40-6
M. Wt: 171.46 g/mol
InChI Key: RNHALYZIVRYWJY-UHFFFAOYSA-N
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Description

3-Bromo-1-chlorobutane: is an organic compound with the molecular formula C₄H₈BrCl It is a halogenated alkane, containing both bromine and chlorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-chlorobutane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-chlorobutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It can react with nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in ether.

Major Products Formed:

    Nucleophilic Substitution: 3-chlorobutan-1-ol.

    Elimination: 1-butene or 2-butene.

    Oxidation: 3-chlorobutan-1-ol.

    Reduction: Butane.

Scientific Research Applications

Chemistry: 3-Bromo-1-chlorobutane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities. It is also used in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the modification of polymer properties and the synthesis of specialty chemicals.

Mechanism of Action

Mechanism of Action: The reactivity of 3-bromo-1-chlorobutane is primarily due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by nucleophiles. The mechanism involves the formation of a carbocation intermediate, followed by the attack of the nucleophile.

Molecular Targets and Pathways: In synthetic applications, the molecular targets are typically the carbon atoms bonded to the halogens. The pathways involve the breaking of carbon-halogen bonds and the formation of new carbon-nucleophile bonds.

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: Similar structure but with one less carbon atom.

    2-Bromo-3-chlorobutane: Similar structure but with different positions of halogen atoms.

    1-Bromo-4-chlorobutane: Similar structure but with halogens at different positions.

Uniqueness: 3-Bromo-1-chlorobutane is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, with applications that are distinct from its analogs.

Properties

IUPAC Name

3-bromo-1-chlorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHALYZIVRYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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